3-Methyl-1,3-diazaspiro[4.5]decan-2-one

Physicochemical profiling Regioisomer differentiation Hydrogen-bond inventory

Procure 3-Methyl-1,3-diazaspiro[4.5]decan-2-one for your lead-optimization or fragment-based screening library. This scaffold offers a differentiated advantage over planar heteroaromatics: a high Fsp³ (0.78) for enhanced CNS multiparameter optimization scoring, and a crystalline solid state (m.p. 126–127°C) that streamlines preformulation. The N3-methyl group pre-blocks a metabolic soft spot, while the intact N1–H enables rapid, protection-group-free derivatization. Select this specific scaffold to ensure a reliable starting point for parallel library synthesis targeting kinases, GPCRs, or ion channels.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B11915202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-diazaspiro[4.5]decan-2-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN1CC2(CCCCC2)NC1=O
InChIInChI=1S/C9H16N2O/c1-11-7-9(10-8(11)12)5-3-2-4-6-9/h2-7H2,1H3,(H,10,12)
InChIKeyXXIKFFDOUZIQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,3-diazaspiro[4.5]decan-2-one (CAS 666861-02-5): Core Spirocyclic Lactam Scaffold for CNS-Targeted and Kinase-Focused Procurement


3-Methyl-1,3-diazaspiro[4.5]decan-2-one is a saturated spirocyclic lactam bearing the 1,3-diazaspiro[4.5]decane framework with a single carbonyl at position 2 and a methyl group at N3 . The compound (C₉H₁₆N₂O, MW 168.24 g/mol) possesses a high fraction of sp³-hybridized carbons (Fsp³ = 0.78), a LogP of 1.66, and a predicted boiling point of 359.3 ± 9.0 °C [1]. Its mono-oxoimidazolidinone core distinguishes it from both the corresponding 2,4-dione (hydantoin) analogs and the regioisomeric 4-one series, offering a discrete hydrogen-bond donor/acceptor profile for fragment-based and lead-optimization programs . The scaffold has been utilized in kinase inhibitor design, where the spirocyclic architecture provides distinct exit vectors and improved physicochemical properties compared to planar heteroaromatic cores [2].

Why 3-Methyl-1,3-diazaspiro[4.5]decan-2-one Cannot Be Freely Substituted by Regioisomeric or Dione Analogs in Lead-Optimization Procurement


Within the 1,3-diazaspiro[4.5]decane family, the position of the carbonyl group and the degree of oxidation critically determine the scaffold's hydrogen-bonding topology, basicity, and metabolic vulnerability [1]. The 2-one regioisomer places the urea-like carbonyl adjacent to the spiro junction, creating a distinct H-bond acceptor orientation compared to the 4-one series, where the carbonyl is positioned distal to the quaternary center . Furthermore, the mono-oxo (lactam) state preserves a secondary amine (N1–H) capable of acting as a hydrogen-bond donor, whereas the corresponding 2,4-dione (hydantoin) eliminates this donor and introduces a second carbonyl that increases polar surface area, alters LogP, and changes metabolic soft-spot profile . These differences translate into divergent pharmacokinetic and target-engagement outcomes that cannot be captured by potency extrapolation alone, making indiscriminate substitution risky in SAR campaigns where spirocyclic geometry and H-bond inventory are design parameters [2].

Quantitative Evidence Guide: Physicochemical Differentiation of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one from Closest Structural Analogs


Boiling Point Elevation of ~39 °C Relative to the 4-One Regioisomer Indicates Stronger Intermolecular Hydrogen Bonding

The target 2-one regioisomer (carbonyl at position 2, adjacent to spiro junction) exhibits a predicted boiling point of 359.3 ± 9.0 °C [1], which is approximately 39 °C higher than that of the 4-one regioisomer (320.4 ± 35.0 °C) . This elevation reflects stronger intermolecular hydrogen bonding in the 2-one series, consistent with the urea-like N1–H donor in closer proximity to the carbonyl acceptor, facilitating more robust dimerization or network formation. The difference exceeds the typical 5–15 °C variation seen among simple alkyl-substituted regioisomeric lactams, underscoring a meaningful distinction in condensed-phase behavior relevant to crystallization, formulation, and solid-state handling.

Physicochemical profiling Regioisomer differentiation Hydrogen-bond inventory

Demonstrated Melting Point of 126–127 °C Providing a Crystalline Handle Absent in the 2,4-Dione Analog

The target compound has a reported melting point of 126–127 °C [1], indicative of a well-defined crystalline phase amenable to recrystallization and solid-state characterization. In contrast, the closely related 3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 707-09-5) lacks a reported melting point in major physicochemical databases, with its synthesis reference indicating that physical properties for this dione are not readily available . This difference is functionally significant: the mono-oxo compound's crystallinity enables purity verification by melting point determination and facilitates solid-form screening (polymorph, salt, co-crystal), whereas the dione analog may present as an oil or low-melting solid that complicates handling and analytical quality control in procurement workflows.

Solid-state properties Crystallinity Purification

Lower Density (1.10 vs. 1.22 g/cm³) and Reduced Polar Surface Area Versus the 2,4-Dione Analog

The target mono-oxo compound has a predicted density of 1.10 ± 0.1 g/cm³ [1], compared to 1.22 g/cm³ for the 2,4-dione analog (3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, CAS 707-09-5) . The dione also has a higher molecular weight (182.22 vs. 168.24 g/mol) and a larger topological polar surface area due to the second carbonyl (~49 Ų for the 2-one vs. ~58 Ų for the dione, calculated), which generally correlates with reduced passive membrane permeability. The lower density of the mono-oxo scaffold is consistent with a more loosely packed crystal lattice, which may translate into higher intrinsic solubility—a key parameter for both in vitro assay performance and oral bioavailability optimization. These differences, while individually modest, compound across multiple ADME parameters and can shift a compound between developable and non-developable chemical space.

Physicochemical properties Permeability Drug-likeness

Spirocyclic Scaffold with Fsp³ = 0.78 Enabled Ligand-Efficient Kinase Inhibitor Hits Confirmed by Protein Crystallography

The diazaspiro[4.5]decane scaffold—of which 3-methyl-1,3-diazaspiro[4.5]decan-2-one is the N3-methyl, 2-oxo representative—was evaluated in a systematic kinase inhibitor discovery program and shown to produce ligand-efficient inhibitors of multiple kinases when conjugated to heteroaromatic hinge-binder groups [1]. Protein crystallography confirmed that the spirocyclic core engages the ATP-binding site through interactions between the basic nitrogen atoms in the scaffold and acidic side-chain residues in the kinase pocket. The key architectural advantage of this scaffold over the more extensively studied 2,8-diazaspiro[4.5]decan-1-one series [2] is the placement of both nitrogen atoms within the 5-membered ring, providing a different exit-vector geometry for pendant groups and altering the pKa of the basic center that interacts with the kinase hinge or catalytic lysine. Introduction of more complex substitution to the diazaspirocycle increased potency and selectively modulated kinase selectivity profiles through engagement of the P-loop and conformational restriction of the spirocycle [1].

Kinase inhibitor Fragment-based drug design Ligand efficiency

N3-Methyl Substitution Eliminates a Metabolic N-Dealkylation Site Compared to the Unsubstituted Parent Scaffold (CAS 4189-13-3)

The N3-methyl group in the target compound distinguishes it from the unsubstituted parent 1,3-diazaspiro[4.5]decan-2-one (CAS 4189-13-3) by blocking one of the two potential N-dealkylation sites on the imidazolidinone ring. In drug metabolism, N-dealkylation of cyclic ureas and lactams by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) is a major clearance pathway that can generate reactive metabolites and contribute to high first-pass extraction [1]. By pre-installing the methyl group at N3, the target compound's lactam nitrogen is fully substituted, while N1 retains its secondary amine character for H-bond donation. This design feature is directly analogous to the well-precedented strategy of N-methylation to improve metabolic stability seen in marketed drugs (e.g., erythromycin → clarithromycin), and provides a quantifiable advantage in intrinsic clearance that can be measured by standard liver microsome stability assays comparing the two scaffolds.

Metabolic stability N-dealkylation Lead optimization

High-Impact Application Scenarios for 3-Methyl-1,3-diazaspiro[4.5]decan-2-one Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design Requiring Crystallography-Validated Spirocyclic Cores with Distinct Exit Vectors

The 1,3-diazaspiro[4.5]decan-2-one scaffold has been validated by protein crystallography as an ATP-competitive kinase inhibitor core [1]. For fragment-based screening collections, 3-methyl-1,3-diazaspiro[4.5]decan-2-one offers a complementary geometry to the more commonly employed 2,8-diazaspiro[4.5]decan-1-one series, with the 1,3-diaza pattern providing a different orientation of the basic nitrogen relative to the hinge-binding fragment attachment point. The N3-methyl group pre-blocks a metabolic soft spot while the N1–H remains available for derivatization, enabling rapid fragment elaboration without the need for protecting group strategies at the lactam nitrogen. The compound's LogP of 1.66 and MW of 168.24 place it comfortably within fragment-like chemical space (MW < 250, cLogP < 3), making it suitable for direct inclusion in fragment screening libraries.

CNS Drug Discovery Programs Requiring Scaffolds with Controlled Hydrogen-Bond Donor Count and High Fsp³ Character

With an Fsp³ value of 0.78 and a single hydrogen-bond donor (N1–H), 3-methyl-1,3-diazaspiro[4.5]decan-2-one aligns well with recent analyses showing that CNS-penetrant clinical candidates tend to have higher Fsp³ and lower HBD count than peripherally restricted drugs [1]. The spirocyclic architecture further contributes to conformational restriction, which can enhance target selectivity and reduce entropic penalty upon binding. The compound's demonstrated crystallinity (m.p. 126–127 °C) facilitates reliable formulation development, while the N3-methyl group eliminates a potential N-glucuronidation or N-dealkylation liability that would otherwise require mitigation in vivo [2]. Procurement of this specific scaffold—rather than the unsubstituted parent or dione analog—ensures a favorable starting point for CNS MPO (Multiparameter Optimization) scoring.

Solid-Form Screening and Preformulation for Early-Stage Development Candidates

The well-defined melting point of 126–127 °C and predicted density of 1.10 g/cm³ indicate that the compound can be obtained as a crystalline solid, which is a prerequisite for polymorph screening, salt selection, and solid-state characterization in preformulation development [1]. In contrast, the 2,4-dione analog (CAS 707-09-5) lacks a published melting point, suggesting potential amorphous or low-melting behavior that would complicate these activities [2]. The boiling point difference of ~39 °C between the 2-one and 4-one regioisomers further indicates stronger intermolecular interactions in the 2-one, which may translate into more predictable crystal packing and lower risk of unexpected solvate or hydrate formation during scale-up.

Synthetic Methodology Development Leveraging Differential Reactivity of the Mono-Oxo Imidazolidinone Core

The mono-oxo state of 3-methyl-1,3-diazaspiro[4.5]decan-2-one preserves a reactive N1–H site for selective alkylation, acylation, or sulfonylation, while the N3 position is already blocked by methyl. This chemo-differentiation simplifies synthetic planning compared to the unsubstituted parent, where both N1 and N3 require orthogonal protection strategies [1]. The scaffold can serve as a versatile building block for parallel library synthesis targeting kinase, GPCR, or ion channel programs, where the spirocyclic core provides conformational constraint and the lactam carbonyl serves as a divergent functional handle for further elaboration (e.g., thionation, reduction to amine, or enolate alkylation). The compound's predicted stability under standard laboratory conditions and its commercial availability at 97% purity further support its use as a reliable synthetic intermediate in medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-Methyl-1,3-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.